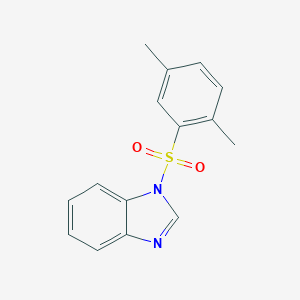
1-(2,5-Diméthylphényl)sulfonylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)sulfonylbenzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)sulfonylbenzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are often explored for their potential as antiviral, antifungal, and anticancer agents.
Industry: In the industrial sector, it can be used in the development of dyes, pigments, and other materials that require stable, functionalized aromatic compounds.
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole typically involves the reaction of 2,5-dimethylphenylsulfonyl chloride with benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include solvents like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization or chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
1-(2,5-Dimethylphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole is largely dependent on its interaction with biological targets. Benzimidazole derivatives typically exert their effects by binding to specific enzymes or receptors, inhibiting their activity. This can lead to various biological outcomes, such as the inhibition of cell division in cancer cells or the disruption of viral replication.
The molecular targets and pathways involved may include enzymes like tubulin, which is crucial for cell division, or viral proteases, which are essential for viral replication. The sulfonyl group can enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)sulfonylbenzimidazole can be compared with other benzimidazole derivatives, such as:
2-(2,5-Dimethylphenyl)benzimidazole: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylbenzimidazole: Contains an ethoxy group, which can influence its solubility and reactivity.
The uniqueness of 1-(2,5-Dimethylphenyl)sulfonylbenzimidazole lies in its specific substitution pattern, which can affect its chemical reactivity and biological activity. The presence of the sulfonyl group can enhance its stability and binding interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-7-8-12(2)15(9-11)20(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOTUUAAAKIOTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B514648.png)
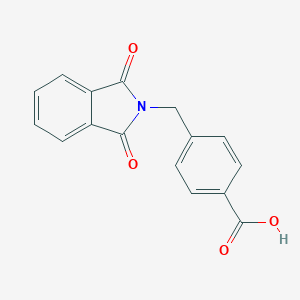
![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)
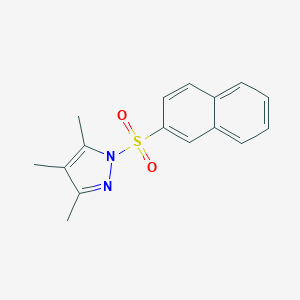
![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)

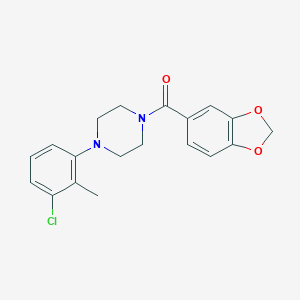
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B514688.png)
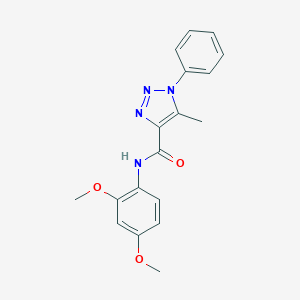
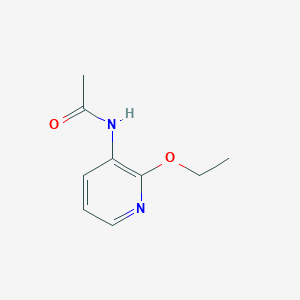
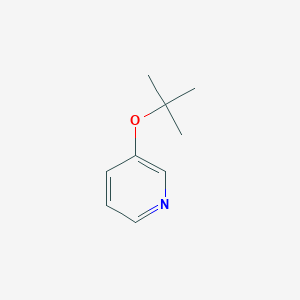
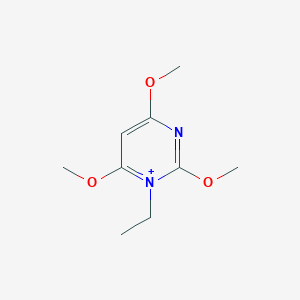
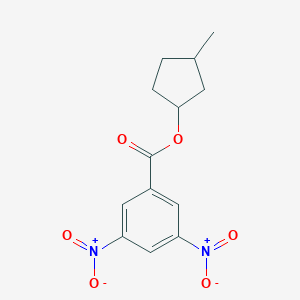
![Bis[bis(2-chlorophenyl)methyl] ether](/img/structure/B514724.png)
